molecular formula C10H11Br2N B12981235 1-(3,5-Dibromophenyl)but-3-EN-1-amine

1-(3,5-Dibromophenyl)but-3-EN-1-amine

Cat. No.: B12981235
M. Wt: 305.01 g/mol
InChI Key: XIAZQLFTUQWNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dibromophenyl)but-3-EN-1-amine is a brominated aromatic amine characterized by a butenyl chain (C4H7N) attached to a 3,5-dibromophenyl group.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

1-(3,5-dibromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11Br2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2

InChI Key

XIAZQLFTUQWNEN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC(=C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)but-3-EN-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylbut-3-en-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 1-(3,5-Dibromophenyl)but-3-EN-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

1-(3,5-Dibromophenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity to specific sites on target molecules. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 1-(3,5-Dibromophenyl)but-3-EN-1-amine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
1-(3,5-Dibromophenyl)but-3-EN-1-amine C10H11Br2N ~305.0 (calculated) Bromophenyl, enamine Reference compound
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C14H15BrNO 293.18 Bromophenyl, cyclopropane, amide Cyclopropane ring; amide vs. amine
1-(3,4-Dimethoxyphenyl)but-3-en-1-amine C12H17NO2 207.27 Methoxyphenyl, enamine Electron-donating substituents
1-Chloro-3-(3,5-dibromophenyl)propan-2-one C9H7Br2ClO 338.41 Bromophenyl, ketone, chloro Ketone group; no amine

Key Observations :

  • Electron Effects : The 3,5-dibromophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the dimethoxyphenyl analog . This difference may influence solubility, reactivity in nucleophilic attacks, and binding affinity in biological systems.
  • Functional Groups : The enamine moiety in the target compound contrasts with the amide group in the cyclopropane derivative , which may alter hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

  • Polarity : The enamine group may increase polarity compared to the ketone-containing analog , influencing chromatographic behavior (e.g., Rf values).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.